molecular formula C15H16N2O3S B2542961 ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate CAS No. 318517-22-5

ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate

Cat. No. B2542961
CAS RN: 318517-22-5
M. Wt: 304.36
InChI Key: ZBTYJWXBYAWBOF-UHFFFAOYSA-N
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Description

Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate, as part of a broader class of chemical compounds, has been utilized in various chemical syntheses. For instance, one study described the synthesis of certain compounds starting from anthranilic acid, where ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate played a key role in the process. This synthesis was critical for exploring the chemical structures and properties of the resultant compounds, contributing to the broader understanding of such chemicals in scientific research (Nguyen et al., 2019).

Applications in Biological and Medical Research

This compound and its derivatives have been extensively studied for their potential biological activities. For instance, some derivatives have been evaluated for their cytotoxic activities against certain cell lines, such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. These studies are crucial for understanding the potential therapeutic uses of these compounds in treating various diseases (Nguyen et al., 2019).

Exploration of Antimicrobial Properties

In another area of research, derivatives of this compound were synthesized and screened for their antibacterial and antifungal activities. This research is pivotal in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance. By exploring the efficacy of these compounds against various bacterial and fungal strains, researchers contribute significantly to the field of infectious disease treatment and prevention (Desai, Shihora, & Moradia, 2007).

Development of Anticancer Agents

Further, studies have been conducted to explore the potential of these compounds as anticancer agents. By evaluating the cytotoxic activity against different cancer cell lines, researchers aim to identify new therapeutic options for cancer treatment. This is a significant area of research given the ongoing need for more effective and targeted cancer therapies (Riadi et al., 2021).

properties

IUPAC Name

ethyl 2-(1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-13(18)9-17-14(19)12-7-10-5-3-4-6-11(10)8-16(12)15(17)21/h3-6,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTYJWXBYAWBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2CC3=CC=CC=C3CN2C1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.